5-bromo-N-(2-bromophenyl)nicotinamide
カタログ番号:
B310351
分子量:
356.01 g/mol
InChIキー:
QVZDEFXPERBWNS-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
5-Bromo-N-(2-bromophenyl)nicotinamide is a nicotinamide derivative featuring a brominated pyridine core and a 2-bromophenyl substituent. The dual bromination (pyridine and phenyl rings) enhances electrophilicity and may influence binding affinity to hydrophobic pockets in biological targets .
特性
分子式 |
C12H8Br2N2O |
|---|---|
分子量 |
356.01 g/mol |
IUPAC名 |
5-bromo-N-(2-bromophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |
InChIキー |
QVZDEFXPERBWNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide
- Structure : Replaces the 2-bromophenyl group with a 4-(methylsulfamoyl)phenyl moiety.
- Molecular Weight: 370.22 g/mol (vs. ~370–400 g/mol for the target compound). Implications: Enhanced solubility in aqueous media but reduced membrane permeability due to higher polarity .
5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide
- Structure : Substitutes 2-bromophenyl with a 4-(chlorodifluoromethoxy)phenyl group.
- Key Differences: The -OCF₂Cl group introduces both halogenated and lipophilic characteristics.
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide
- Structure : Features a pyridinyl substituent instead of bromophenyl.
- Key Differences: The pyridine ring introduces basicity (pKa ~4–6) via its nitrogen, enhancing solubility at physiological pH. Implications: Potential for π-π stacking interactions in binding pockets, contrasting with the hydrophobic interactions of bromophenyl .
Modifications on the Nicotinamide Core
5-Bromo-N-methoxy-N-methylnicotinamide
- Structure : Replaces the 2-bromophenyl group with methoxy and methyl groups.
- Molecular Weight: 245.07 g/mol (significantly lower than the target compound). Implications: Faster systemic clearance due to lower molecular weight .
6-(5-Bromobenzofuran-2-yl) Derivatives
Functional Group Additions
(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide
- Structure : Adds fluorinated groups (3-F, 4-OCF₃) to the phenyl ring.
- Key Differences :
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)nicotinamide
- Structure : Replaces phenyl with a trifluoromethylsulfanylethyl chain.
- Key Differences: The -SCF₃ group is highly lipophilic and electron-withdrawing. Molecular Weight: 343.16 g/mol.
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 5-Bromo-N-(2-bromophenyl)nicotinamide | 2-Bromophenyl | ~370–400 | High hydrophobicity, dual bromine effects |
| 5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide | 4-(Methylsulfamoyl)phenyl | 370.22 | Polar, H-bond donor/acceptor |
| (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide | 3-F, 4-OCF₃ phenyl | 468.3 [M+H]⁺ | Fluorinated, CNS-targeted |
| 5-Bromo-N-methoxy-N-methylnicotinamide | N-Me, OMe | 245.07 | Low steric hindrance, rapid clearance |
| 5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide | 5-Methyl-2-pyridinyl | ~300–320 | Basic nitrogen, π-π stacking potential |
Research Findings and Implications
- Electron-Withdrawing Groups : Bromine and sulfamoyl groups enhance electrophilicity, favoring interactions with electron-rich protein residues. However, excessive polarity (e.g., sulfamoyl) may limit bioavailability .
- Fluorinated Derivatives : Compounds with -CF₃ or -OCF₃ show superior metabolic stability and logP profiles, making them candidates for long-acting therapeutics .
- Structural Rigidity vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
